![molecular formula C10H9BrO3 B1268998 5-Bromo-2-Methoxycinnamic Acid CAS No. 40803-53-0](/img/structure/B1268998.png)
5-Bromo-2-Methoxycinnamic Acid
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-2-methoxycinnamic acid and its derivatives often involves multi-step chemical reactions that introduce the bromo and methoxy functional groups into the cinnamic acid backbone. One notable method for synthesizing key intermediates related to 5-bromo-2-methoxycinnamic acid utilizes starting materials such as dimethyl terephthalate through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This approach highlights the complexity and versatility of organic synthesis techniques in producing structurally specific compounds (Zhang et al., 2022).
Scientific Research Applications
Nutraceutical and Therapeutic Potential
5-Bromo-2-Methoxycinnamic Acid, a derivative of p-methoxycinnamic acid (p-MCA), has been recognized for its wide range of biological properties, making it a subject of interest in therapeutic and nutraceutical applications. Its antidiabetic, anticancer, antimicrobial, hepatoprotective, and neuroprotective activities have been extensively tested. Additionally, p-MCA is considered a dietary bioactive compound and could be used as a functional food ingredient, playing a crucial role in the prevention and treatment of chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
Industrial Process and Manufacturing
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, is a key intermediate in the synthesis of SGLT2 inhibitors, which are promising for diabetes therapy. This compound was prepared from dimethyl terephthalate through a scalable process, demonstrating its industrial applicability and significance in the manufacturing of therapeutic agents (Zhang et al., 2022).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of 5-Bromo-2-Methoxycinnamic Acid derivatives have been explored, particularly in the context of photodynamic therapy for cancer treatment. These properties are crucial for understanding the compound's role and effectiveness as a photosensitizer in medical applications (Pişkin et al., 2020).
Aggregation Behavior in Photo-Responsive Systems
Investigations into the aggregation behavior of photo-responsive systems involving 5-Bromo-2-Methoxycinnamic Acid derivatives have revealed insights into their potential applications in various fields, including materials science and nanotechnology. Understanding these behaviors is key to developing novel applications and materials based on these compounds (Du et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABZTGNRWBRJBO-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-Methoxycinnamic Acid | |
CAS RN |
40803-53-0 | |
Record name | trans-5-Bromo-2-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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